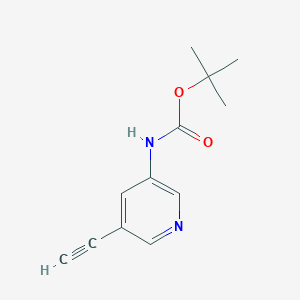

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-ethynylpyridin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-5-9-6-10(8-13-7-9)14-11(15)16-12(2,3)4/h1,6-8H,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPNIQHZDUOWFHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=CC(=C1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a heterocyclic building block of significant interest in medicinal chemistry. The guide details its molecular characteristics, provides a validated synthetic protocol, and discusses its applications, particularly in the development of kinase inhibitors. The inclusion of detailed experimental procedures, analytical data, and workflow visualizations aims to equip researchers with the practical knowledge required for the successful synthesis and utilization of this versatile compound.

Introduction: The Strategic Importance of Ethynylpyridine Scaffolds

Substituted pyridines are a cornerstone of medicinal chemistry, with their structural motif present in numerous approved drugs.[1][2] The introduction of an ethynyl group onto the pyridine ring provides a versatile handle for further chemical modifications, most notably through Sonogashira cross-coupling reactions.[3][4] This allows for the facile construction of complex molecular architectures, a crucial aspect of modern drug design and discovery.[5][6] The tert-butyloxycarbonyl (Boc) protecting group on the amino functionality offers robust protection under a variety of reaction conditions while allowing for straightforward deprotection, making tert-butyl (5-ethynylpyridin-3-yl)carbamate a valuable and strategically designed building block for library synthesis and lead optimization.[7]

Molecular Characteristics

Table 1: Physicochemical Properties of Tert-butyl (5-ethynylpyridin-3-yl)carbamate

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Calculated |

| Molecular Weight | 218.25 g/mol | [Calculated] |

| IUPAC Name | tert-butyl N-(5-ethynyl-3-pyridinyl)carbamate | IUPAC Nomenclature |

| CAS Number | 1192472-59-5 | Commercial Supplier |

Synthesis and Mechanism

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate is most efficiently achieved through a two-step sequence starting from 3-amino-5-bromopyridine. This involves the protection of the amino group followed by a Sonogashira cross-coupling reaction.

Step 1: Boc Protection of 3-Amino-5-bromopyridine

The initial step involves the protection of the amino group of 3-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) in the presence of a base like sodium hydroxide. The Boc group is a widely used protecting group for amines due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions.[7]

Step 2: Sonogashira Coupling with Trimethylsilylacetylene

The second step is a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple the aryl bromide with a terminal alkyne.[4][8] In this case, tert-butyl (5-bromopyridin-3-yl)carbamate is coupled with trimethylsilylacetylene. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other side reactions.

Step 3: Deprotection of the Trimethylsilyl Group

The final step is the removal of the TMS protecting group to yield the terminal alkyne. This is typically achieved under mild basic conditions, for instance, using potassium carbonate in methanol. This deprotection step is generally high-yielding and clean.

Experimental Protocol

This protocol is a self-validating system designed for reproducibility.

Materials:

-

3-Amino-5-bromopyridine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of tert-butyl (5-bromopyridin-3-yl)carbamate

-

To a solution of 3-amino-5-bromopyridine (1.0 equiv.) in THF, add a solution of NaOH (1.2 equiv.) in water.

-

Add di-tert-butyl dicarbonate (1.1 equiv.) portion-wise to the stirred mixture at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with DCM.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (5-bromopyridin-3-yl)carbamate.

Step 2: Synthesis of tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate

-

To a solution of tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv.) in a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv.) and CuI (0.1 equiv.).

-

Degas the mixture with argon for 15 minutes.

-

Add trimethylsilylacetylene (1.2 equiv.) and stir the reaction mixture at room temperature for 12-18 hours.

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel.

Step 3: Synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate

-

Dissolve the purified tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 equiv.) in methanol.

-

Add potassium carbonate (2.0 equiv.) and stir the mixture at room temperature for 2-4 hours.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

Analytical Characterization

The structure and purity of tert-butyl (5-ethynylpyridin-3-yl)carbamate should be confirmed by standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.5 ppm, 9H), the ethynyl proton (singlet, ~3.1 ppm, 1H), and the pyridine ring protons (three distinct signals in the aromatic region, ~7.5-8.5 ppm). |

| ¹³C NMR | Resonances for the Boc group carbons (~28 ppm, ~80 ppm, ~153 ppm), the ethynyl carbons (~77 ppm, ~83 ppm), and the pyridine ring carbons. |

| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 219.11. |

Applications in Drug Discovery

The unique combination of a protected amine and a reactive alkyne on a pyridine scaffold makes tert-butyl (5-ethynylpyridin-3-yl)carbamate a highly valuable building block in drug discovery.[9][10] Its primary application lies in the synthesis of kinase inhibitors. The ethynyl group can be elaborated through Sonogashira or other coupling reactions to introduce various aryl or heteroaryl moieties that can interact with the active site of kinases. The Boc-protected amine can be deprotected and further functionalized to introduce solubilizing groups or vectors to target specific cellular compartments.

Conclusion

This technical guide has provided a detailed overview of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key building block in medicinal chemistry. The provided synthetic protocol, based on established and reliable chemical transformations, offers a clear pathway for its preparation. The discussion of its molecular characteristics and applications underscores its importance for researchers engaged in the design and synthesis of novel therapeutic agents, particularly in the field of kinase inhibitor development.

References

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 56700-70-0|tert-Butyl pyridin-3-ylcarbamate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-ethynylpyridin-3-yl)carbamate

Introduction

Tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key intermediate in contemporary drug discovery and development, presents a unique molecular architecture combining a pyridine core, a reactive ethynyl group, and a Boc-protected amine. This trifecta of functional groups makes it a versatile building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies. An in-depth understanding of its physical properties is paramount for researchers and scientists to ensure its optimal handling, reaction setup, and purification, thereby accelerating the drug development pipeline.

This technical guide provides a comprehensive overview of the core physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document synthesizes information from analogous compounds and provides detailed, field-proven experimental protocols to empower researchers to determine these properties in their own laboratories. The causality behind each experimental choice is explained to provide a deeper understanding of the underlying scientific principles.

Chemical Structure and Core Properties

The structural features of tert-butyl (5-ethynylpyridin-3-yl)carbamate, particularly the presence of a polar pyridine ring and a hydrogen-bonding carbamate group, alongside a non-polar tert-butyl group, dictate its physical behavior.

Caption: Chemical structure of tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Table 1: Physical Properties of tert-Butyl (5-ethynylpyridin-3-yl)carbamate

| Property | Value | Source/Method |

| CAS Number | 1171919-75-2 | Chemical Abstracts Service |

| Molecular Formula | C₁₂H₁₄N₂O₂ | Calculated |

| Molecular Weight | 218.25 g/mol | Calculated |

| Appearance | White to off-white solid | [1] (by analogy) |

| Melting Point | Estimated: 100-120 °C | Based on similar Boc-protected pyridines |

| Boiling Point | Decomposes before boiling | Expected for complex carbamates |

| Solubility | ||

| Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethyl Acetate) | [2][3] (by analogy) | |

| Sparingly soluble in non-polar organic solvents (e.g., Hexane) | [2][3] (by analogy) | |

| Insoluble in water | [2][3] (by analogy) |

Experimental Protocols for Physical Property Determination

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad melting range suggests the presence of impurities. The use of a calibrated thermometer and a slow heating rate near the expected melting point are crucial for obtaining an accurate measurement.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation:

-

Ensure the sample of tert-butyl (5-ethynylpyridin-3-yl)carbamate is completely dry.

-

Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube.

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.

-

-

Measurement:

-

Insert the capillary tube into the heating block of a calibrated melting point apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get an estimate.

-

For an accurate measurement, heat the block rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Continue heating slowly and record the temperature at which the last crystal melts (T_final).

-

-

Reporting:

-

The melting point is reported as the range from T_initial to T_final.

-

Perform at least two measurements to ensure reproducibility.

-

Solubility Profile Determination

Expertise & Experience: Understanding the solubility profile is critical for selecting appropriate solvents for reactions, extractions, and chromatographic purification. The "like dissolves like" principle is a good starting point; the polar pyridine and carbamate moieties suggest solubility in polar solvents, while the non-polar tert-butyl group may impart some solubility in less polar organic solvents.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure:

-

Add approximately 10 mg of tert-butyl (5-ethynylpyridin-3-yl)carbamate to a small test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or shaking vigorously after each addition.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe for complete dissolution (a clear solution with no visible solid particles).

-

-

Classification:

-

Soluble: If the compound dissolves completely in ≤ 1 mL of the solvent.

-

Slightly Soluble: If a significant portion dissolves but some solid remains.

-

Insoluble: If the compound does not appear to dissolve at all.

-

-

Heating: If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature. Note any changes upon cooling.

Spectroscopic Characterization

Spectroscopic analysis provides a "fingerprint" of the molecule, confirming its identity and structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H and ¹³C NMR are indispensable for structural elucidation. The chemical shifts (δ) of the protons and carbons are influenced by their electronic environment. For tert-butyl (5-ethynylpyridin-3-yl)carbamate, the aromatic protons on the pyridine ring will appear in the downfield region (typically δ 7-9 ppm), while the tert-butyl protons will be a sharp singlet in the upfield region (around δ 1.5 ppm). The ethynyl proton will also have a characteristic chemical shift.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

Pyridine Protons (3H): Aromatic region (δ 7.5-8.5 ppm), exhibiting characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling with adjacent protons.

-

NH Proton (1H): A broad singlet (δ ~7.0-8.0 ppm), which is exchangeable with D₂O.

-

Ethynyl Proton (1H): A sharp singlet (δ ~3.0-3.5 ppm).

-

tert-Butyl Protons (9H): A sharp singlet (δ ~1.5 ppm).

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

Pyridine Carbons (5C): Aromatic region (δ 120-150 ppm).

-

Carbamate Carbonyl Carbon (1C): Downfield region (δ ~150-155 ppm).

-

Ethynyl Carbons (2C): Alkyne region (δ ~70-90 ppm).

-

tert-Butyl Quaternary Carbon (1C): Aliphatic region (δ ~80 ppm).

-

tert-Butyl Methyl Carbons (3C): Aliphatic region (δ ~28 ppm).

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. Key functional groups in tert-butyl (5-ethynylpyridin-3-yl)carbamate will have characteristic absorption bands.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretch (Carbamate): ~3300-3400 cm⁻¹ (moderate, sharp)

-

C-H Stretch (sp-hybridized, alkyne): ~3300 cm⁻¹ (sharp, strong)

-

C-H Stretch (sp³-hybridized, tert-butyl): ~2950-2850 cm⁻¹ (strong)

-

C≡C Stretch (Alkyne): ~2100-2260 cm⁻¹ (weak to medium, sharp)

-

C=O Stretch (Carbamate): ~1700-1725 cm⁻¹ (strong, sharp)

-

N-H Bend (Carbamate): ~1500-1550 cm⁻¹ (moderate)

-

C-N Stretch: ~1250 cm⁻¹ (moderate)

-

C-O Stretch (Carbamate): ~1160 cm⁻¹ (strong)

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule and will likely show the protonated molecular ion [M+H]⁺.

Expected Mass Spectrum (ESI+):

-

[M+H]⁺: m/z = 219.11

-

[M+Na]⁺: m/z = 241.10

-

Common Fragments: Loss of the tert-butyl group (m/z = 163.06) or the entire Boc group (m/z = 119.06) are common fragmentation pathways for Boc-protected amines.

Caption: Expected Mass Spectrometry Fragmentation Pathway.

Conclusion

This technical guide provides a foundational understanding of the key physical properties of tert-butyl (5-ethynylpyridin-3-yl)carbamate and the experimental methodologies required for their determination. By following the detailed protocols and understanding the underlying scientific principles, researchers, scientists, and drug development professionals can confidently handle and utilize this important chemical intermediate. The provided data, both known and estimated, serves as a valuable starting point for any research involving this compound. Adherence to rigorous experimental technique will ensure the generation of high-quality, reliable data, which is the cornerstone of successful scientific endeavor.

References

-

NSR laboratories Pvt. Ltd. (n.d.). Tert butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.7 Interpreting Infrared Spectra - Organic Chemistry. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of common laboratory solvents as trace impurities. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2005).

- Chinese Patent CN102020589B. (2012).

-

NIST. (n.d.). tert-Butyl carbamate. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. Retrieved from [Link]

-

NSR laboratories Pvt. Ltd. (n.d.). Tert butyl Carbamate (CAS 4248-19-5). Retrieved from [Link]

Sources

A Technical Guide to the Characterization of Tert-butyl (5-ethynylpyridin-3-yl)carbamate Solubility

Abstract

This guide provides a comprehensive framework for determining the solubility of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a key intermediate in contemporary pharmaceutical synthesis. Given that up to 90% of drug candidates in the development pipeline exhibit poor water solubility, the early and accurate characterization of this fundamental physicochemical property is paramount.[1] Poor solubility can impede reliable results in biological assays, lead to poor bioavailability, and create significant downstream challenges in formulation and development.[1][2][3] This document outlines the theoretical underpinnings of solubility, provides a detailed, field-proven protocol for its experimental determination using the gold-standard shake-flask method, and establishes a template for the systematic presentation and interpretation of the resulting data. The methodologies described herein are designed for researchers, scientists, and drug development professionals to generate robust and reliable solubility profiles, thereby accelerating lead optimization and de-risking later stages of development.[3]

Introduction: The Critical Role of Solubility in Drug Development

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a heterocyclic building block frequently employed in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure, featuring a pyridine core, an ethynyl group, and a bulky tert-butoxycarbonyl (Boc) protecting group, suggests a molecular profile with significant lipophilicity.[4] Understanding its solubility is not merely an academic exercise; it is a critical quality standard that directly impacts the entire drug development lifecycle.[5][6][7]

The solubility of a compound dictates its behavior in various media, influencing:

-

Synthetic Chemistry: Selection of appropriate solvents for reactions, work-up, and purification (e.g., crystallization).

-

Preclinical Biology: The ability to prepare stock solutions (often in DMSO) and achieve desired concentrations in aqueous buffers for in vitro and in vivo assays without precipitation.[2]

-

Formulation Science: For a drug to be absorbed, particularly via the oral route, it must first dissolve in the gastrointestinal fluids.[8][9] Therefore, aqueous solubility is a rate-limiting parameter for bioavailability.[8][9]

More than 40% of new chemical entities are practically insoluble in water, a challenge that must be addressed early to avoid costly delays and late-stage failures.[5][8] This guide provides the necessary tools to proactively characterize the solubility of tert-butyl (5-ethynylpyridin-3-yl)carbamate, ensuring that subsequent development efforts are built upon a solid physicochemical foundation.

Guiding Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous system at a specific temperature and pressure. This equilibrium is governed by several factors:

-

Physicochemical Properties of the Solute: The crystal lattice energy of the solid form and the solvation energy upon interaction with the solvent are key determinants. For tert-butyl (5-ethynylpyridin-3-yl)carbamate, the presence of both hydrogen bond acceptors (pyridine nitrogen, carbonyl oxygen) and a large nonpolar surface area (tert-butyl and aromatic rings) results in complex solubility behavior.

-

Properties of the Solvent: Solvent polarity, hydrogen bonding capacity, and pH are critical. The "like dissolves like" principle suggests that nonpolar solutes are more soluble in nonpolar solvents, and polar solutes in polar solvents.

-

Temperature: Most solids exhibit increased solubility at higher temperatures, although exceptions exist.

-

pH (for ionizable compounds): The pyridine nitrogen in the molecule has a pKa, meaning its ionization state—and thus its aqueous solubility—will be dependent on the pH of the medium.

Experimental Determination: The Thermodynamic Equilibrium Shake-Flask Method

To ensure data integrity and relevance for drug development, the thermodynamic equilibrium solubility should be determined. This value represents the true equilibrium state and is distinct from kinetic solubility, which is often measured in high-throughput screens and can overestimate solubility due to the formation of supersaturated or amorphous states.[3][10] The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility.[11][12]

Overall Experimental Workflow

The workflow is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, followed by accurate quantification.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is a self-validating system. The presence of excess solid at the end of the experiment visually confirms that saturation was achieved.

Materials & Equipment:

-

Tert-butyl (5-ethynylpyridin-3-yl)carbamate (solid, purity >98%)

-

Selection of solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Acetonitrile, Ethanol, DMSO)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Volumetric flasks for standard preparation

Procedure:

-

Preparation of Vials:

-

Add an excess amount of solid tert-butyl (5-ethynylpyridin-3-yl)carbamate to several glass vials. Causality: An excess is critical to ensure that the solution becomes saturated and that solid material remains at the end of the experiment, which is a key assumption of the method.[12][13] A 2-4 fold excess over the anticipated solubility is recommended.[13]

-

Record the exact weight if performing a mass balance check, though it is not strictly necessary for the final calculation.

-

-

Solvent Addition:

-

Add a precise volume (e.g., 1.0 mL) of the desired solvent or buffer to each vial. Perform each solvent test in triplicate for statistical validity.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, with 48 hours being preferable to ensure completion.[2][14] Causality: This extended agitation provides the energy and time for the dissolution and precipitation processes to reach a steady state, defining the true thermodynamic equilibrium.

-

-

Phase Separation:

-

After incubation, visually inspect each vial to confirm the presence of undissolved solid. If no solid remains, the solubility is greater than the concentration prepared, and the experiment must be repeated with more starting material.

-

Let the vials stand undisturbed for a short period to allow heavy particles to settle.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible 0.22 µm syringe filter. Causality: This step is crucial to prevent undissolved microparticles from entering the analytical sample, which would artificially inflate the measured concentration.

-

-

-

Quantification:

-

Immediately after separation, carefully pipette a known volume of the clear supernatant and dilute it with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Prepare a calibration curve using standard solutions of tert-butyl (5-ethynylpyridin-3-yl)carbamate of known concentrations.

-

Analyze the diluted samples and standards via a validated HPLC-UV or LC-MS method. Causality: HPLC-UV is a robust and common method for quantification. LC-MS may be required for very low solubility or complex matrices.[14]

-

-

Calculation:

-

Using the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original solubility in the saturated solution by multiplying the concentration by the dilution factor.

-

Express the final solubility in standard units such as mg/mL and µM.

-

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison across different solvent systems.

Solubility Data Summary Table

Table 1: Thermodynamic Solubility of Tert-butyl (5-ethynylpyridin-3-yl)carbamate at 25°C

| Solvent/Medium | pH | Solubility (mg/mL) (Mean ± SD, n=3) | Solubility (µM) (Mean ± SD, n=3) | Qualitative Classification |

| Water | ~7.0 | [Experimental Value] | [Experimental Value] | [e.g., Practically Insoluble] |

| PBS | 7.4 | [Experimental Value] | [Experimental Value] | [e.g., Very Slightly Soluble] |

| 0.1 N HCl | 1.0 | [Experimental Value] | [Experimental Value] | [e.g., Sparingly Soluble] |

| Ethanol | N/A | [Experimental Value] | [Experimental Value] | [e.g., Soluble] |

| Acetonitrile | N/A | [Experimental Value] | [Experimental Value] | [e.g., Freely Soluble] |

| DMSO | N/A | [Experimental Value] | [Experimental Value] | [e.g., Very Soluble] |

| pH of unbuffered water may vary. |

Interpreting the Results

-

Aqueous vs. Organic Solubility: A large difference between aqueous and organic solvent solubility is expected for a lipophilic molecule. High solubility in solvents like Ethanol or Acetonitrile is useful for purification and handling, while low aqueous solubility highlights potential bioavailability challenges.[1]

-

Effect of pH: Comparing the solubility in water (neutral), PBS (physiological pH), and 0.1 N HCl (acidic) will reveal the impact of pH. Increased solubility in the acidic medium would suggest that the pyridine nitrogen is protonated, forming a more soluble salt form, which is a common strategy for formulation enhancement.[15]

-

Implications for Drug Development: The data generated will directly inform the next steps. For example, if aqueous solubility at pH 7.4 is below 10 µM, it may be a flag for poor oral absorption. This would trigger further investigation into enabling formulation strategies such as co-solvents, cyclodextrins, or amorphous solid dispersions.[15]

Conclusion

The systematic determination of thermodynamic solubility is a foundational activity in pharmaceutical development. By employing the robust shake-flask methodology detailed in this guide, researchers can generate high-quality, reliable data for tert-butyl (5-ethynylpyridin-3-yl)carbamate. This information is indispensable for making informed decisions in chemical synthesis, biological screening, and early-stage formulation, ultimately contributing to a more efficient and successful drug development pipeline. Adherence to these principles of scientific integrity ensures that the physicochemical profile of this key intermediate is thoroughly understood, mitigating risks and paving the way for its successful application in the creation of novel therapeutics.

References

-

Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). The Importance of Solubility for New Drug Molecules. ISRN Pharmaceutics. [Link]

-

Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

-

Prajapati, R., et al. (2021). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. Journal of Medical and Pharmaceutical and Allied Sciences. [Link]

-

P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]

-

Bharate, S. S., et al. (2015). Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Singh, S., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. [Link]

-

FDCell. (2025). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Bienta. (n.d.). Shake-Flask Solubility Assay. [Link]

-

Avdeef, A. (2007). Perspectives in solubility measurement and interpretation. Future Medicinal Chemistry. [Link]

-

Diaz, D. A., et al. (2016). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. SciSpace. [Link]

-

European Medicines Agency. (1999). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

International Council for Harmonisation. (1999). ICH Topic Q 6 A. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

-

Hörter, D., & Dressman, J. B. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

Sources

- 1. veranova.com [veranova.com]

- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products_FDCELL [fdcell.com]

- 7. pharma.gally.ch [pharma.gally.ch]

- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpas.com [jmpas.com]

- 10. Perspectives in solubility measurement and interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. scispace.com [scispace.com]

- 13. pharmaexcipients.com [pharmaexcipients.com]

- 14. enamine.net [enamine.net]

- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Tert-butyl (5-ethynylpyridin-3-yl)carbamate mechanism of action

The following technical guide details the mechanistic utility, synthetic application, and downstream pharmacological relevance of Tert-butyl (5-ethynylpyridin-3-yl)carbamate .

This compound (CAS: 1192472-59-5) is not a final drug formulation but a high-value pharmacophore precursor . Its "Mechanism of Action" is therefore twofold:

-

Synthetic Mechanism: How it functions as an orthogonal "lynchpin" in the synthesis of complex heteroaryl libraries.

-

Pharmacological Mechanism: How the 3-amino-5-ethynylpyridine core it generates acts as a Negative Allosteric Modulator (NAM) for targets like mGluR5.

Mechanisms of Synthetic Utility & Pharmacophore Generation[1][2]

Executive Summary

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a bifunctional pyridine scaffold designed to overcome the regioselectivity challenges inherent in substituting pyridine rings. It features two orthogonal reactive handles:

-

Position 5 (Ethynyl Group): A "warhead" primed for Sonogashira cross-coupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" chemistry).

-

Position 3 (Boc-Carbamate): A protected amine "anchor" that ensures solubility and prevents catalyst poisoning during cross-coupling, later serving as a hydrogen-bond donor in the final drug target.

This scaffold is the structural progenitor for a class of mGluR5 Negative Allosteric Modulators (NAMs) and Tyrosine Kinase Inhibitors , including analogs of MTEP and MPEP.

Part 1: The Synthetic Mechanism of Action

The primary utility of this compound is its ability to undergo chemoselective diversification . Unlike simple aminopyridines, which often poison Palladium catalysts due to the free amine coordinating with the metal center, the Boc-protected variant enables high-yield cross-coupling.

1.1 The Orthogonal Workflow

The molecule operates via a "Coupling-First, Deprotection-Second" mechanism. The bulky tert-butyl carbamate (Boc) group sterically hinders the pyridine nitrogen and the exocyclic amine, forcing reaction exclusively at the ethynyl site.

Mechanism Steps:

-

Pd(0) Insertion: The ethynyl proton is activated in the presence of a base (e.g., Et3N) and Cu(I) co-catalyst.

-

Transmetallation: The organocopper intermediate transfers the alkyne to the Palladium center.

-

Reductive Elimination: Formation of the C(sp)-C(sp2) bond (Aryl-Alkyne linkage).

-

Acidolysis: Removal of the Boc group (using TFA or HCl) unmasks the amine for urea/amide formation.

1.2 Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this scaffold serves as a divergence point for two major drug classes.

Caption: Divergent synthesis showing the transformation of the protected scaffold into active pharmacological agents.

Part 2: Biological Mechanism of Action (Downstream)

Once processed, the 3-amino-5-ethynylpyridine motif functions as a potent Negative Allosteric Modulator (NAM) of the Metabotropic Glutamate Receptor 5 (mGluR5).

2.1 Allosteric Modulation Logic

Unlike competitive antagonists that block the glutamate binding site (Venus Flytrap Domain), derivatives of this scaffold bind to the 7-transmembrane (7-TM) domain .

-

The Ethynyl Linker: Provides a rigid, linear spacer that penetrates the narrow allosteric pocket of mGluR5.

-

The Pyridine Nitrogen: Often acts as a hydrogen bond acceptor with specific transmembrane residues (e.g., Ser658 or Tyr659).

-

The Effect: Binding stabilizes the receptor in an inactive conformation, preventing the Gq/11-protein coupling even when glutamate is present. This reduces intracellular Calcium (

) mobilization.

2.2 Visualization: mGluR5 Signaling Inhibition

This diagram details the specific signaling cascade interrupted by the ligand derived from the scaffold.

Caption: Mechanism of mGluR5 inhibition. Solid lines indicate activation; the red tee-arrow indicates allosteric blockade.

Part 3: Experimental Protocols

The following protocols are standardized for research-grade synthesis using this scaffold.

Protocol A: Sonogashira Cross-Coupling (General Procedure)

Objective: To attach an aryl ring to the 5-position alkyne.

-

Preparation: In a flame-dried Schlenk flask, dissolve Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.0 equiv) and the corresponding Aryl-Halide (1.1 equiv) in anhydrous THF or DMF.

-

Catalyst Addition: Add

(0.05 equiv) and CuI (0.1 equiv). -

Base: Add triethylamine (

, 3.0 equiv). Degas the mixture with Nitrogen/Argon for 10 minutes. -

Reaction: Stir at room temperature (for Iodo-aryls) or 60°C (for Bromo-aryls) for 4–12 hours. Monitor via TLC (Hexane:EtOAc).

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Flash column chromatography.

Protocol B: Selective Boc-Deprotection

Objective: To reveal the 3-amino group without affecting the alkyne linkage.

-

Dissolution: Dissolve the coupled intermediate in DCM (

) at 0°C. -

Acidolysis: Add Trifluoroacetic acid (TFA) dropwise (Ratio 1:4 TFA:DCM).

-

Monitoring: Stir at 0°C to RT for 2 hours. Note: Avoid heating to prevent alkyne hydration.

-

Neutralization: Quench with saturated

(aq) until pH > 8. -

Extraction: Extract with DCM (3x). The resulting free amine is unstable to oxidation and should be used immediately in the next step.

Part 4: Physicochemical Data & Safety

| Property | Value | Relevance |

| Molecular Formula | Core composition | |

| Molecular Weight | 218.25 g/mol | Fragment-like (Rule of 3 compliant) |

| ClogP | ~2.1 | Moderate lipophilicity (Good membrane permeability) |

| Physical State | Off-white to pale yellow solid | Typical for pyridine-alkynes |

| Storage | -20°C, Inert Atmosphere | Critical: Alkynes can polymerize; Boc is moisture sensitive. |

| Hazards | Irritant (H315, H319) | Standard PPE required. |

Safety Warning: Terminal alkynes can form explosive acetylides with copper in the absence of ligands. Always use fresh catalysts and dispose of heavy metal waste according to EHS regulations.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66545385, Tert-butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate [Analogous Scaffold Data]. Retrieved from [Link]

-

Alagille, D., et al. (2005). Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity.[1] Bioorganic & Medicinal Chemistry.[2][1][3][4][5][6][7][8][9][10] Retrieved from [Link]

-

Cosford, N. D., et al. (2003). 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Rodriguez, A. L., et al. (2005). Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

- 1. Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. echemcom.com [echemcom.com]

- 3. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles [mdpi.com]

- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 7. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Key Building Block in Modern Kinase Inhibitor Discovery

This guide provides an in-depth technical overview of Tert-butyl (5-ethynylpyridin-3-yl)carbamate, a pivotal chemical intermediate in contemporary drug discovery and medicinal chemistry. We will delve into its core utility, focusing on its application in the synthesis of potent and selective kinase inhibitors, supported by detailed experimental protocols and the underlying scientific rationale.

Introduction: The Strategic Importance of Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a strategically designed building block that combines several key functional groups, making it a valuable asset for synthetic chemists. The molecule incorporates a pyridine ring, a common scaffold in many biologically active compounds, an ethynyl group that serves as a versatile handle for coupling reactions, and a tert-butoxycarbonyl (Boc)-protected amine, which allows for controlled, regioselective functionalization. The Boc protecting group offers stability during various synthetic transformations and can be readily removed under acidic conditions to reveal the free amine for subsequent reactions.

The strategic placement of the ethynyl and carbamate groups on the pyridine ring at positions 5 and 3, respectively, allows for the precise construction of complex molecular architectures. This substitution pattern is particularly well-suited for accessing the active sites of various protein kinases, a class of enzymes frequently implicated in proliferative diseases such as cancer.

Core Application: Synthesis of Novel RET Kinase Inhibitors

A primary and well-documented application of Tert-butyl (5-ethynylpyridin-3-yl)carbamate is its use as a key intermediate in the synthesis of potent inhibitors of the Rearranged during Transfection (RET) proto-oncogene. RET is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or rearrangements is a known driver in several types of cancer, including non-small cell lung cancer and medullary thyroid cancer. The development of selective RET inhibitors is therefore a significant focus in oncology research.

The Strategic Role in RET Inhibitor Synthesis

The ethynyl group of Tert-butyl (5-ethynylpyridin-3-yl)carbamate serves as a key reactive partner in Sonogashira coupling reactions. This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-carbon bond between the terminal alkyne of our title compound and an aryl or heteroaryl halide. This reaction is instrumental in linking the pyridine core to other heterocyclic systems, a common strategy in the design of type I and type II kinase inhibitors.

The following workflow diagram illustrates the general strategy for the synthesis of RET inhibitors using Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Caption: General workflow for the synthesis of RET kinase inhibitors.

Detailed Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine-based RET Inhibitor

The following protocol is adapted from a patented synthetic route and details the coupling of Tert-butyl (5-ethynylpyridin-3-yl)carbamate with a halogenated pyrazolo[1,5-a]pyrimidine core.

Step 1: Sonogashira Coupling

Caption: Sonogashira coupling reaction scheme.

Materials:

-

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

-

5-chloro-N-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 5-chloro-N-isopropyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add Tert-butyl (5-ethynylpyridin-3-yl)carbamate (1.2 eq), CuI (0.1 eq), and Et₃N (3.0 eq).

-

Deoxygenate the mixture by bubbling with argon for 15 minutes.

-

Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the coupled product.

Step 2: Boc Deprotection

Caption: Boc deprotection to yield the final inhibitor.

Materials:

-

The coupled product from Step 1

-

Trifluoroacetic acid (TFA) or a solution of HCl in 1,4-dioxane

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the coupled product (1.0 eq) in DCM.

-

Add TFA (10 eq) or a 4M solution of HCl in 1,4-dioxane (10 eq) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by chromatography or crystallization to yield the final RET inhibitor.

Potential Application in the Synthesis of GSK-3β Inhibitors

While the primary application of Tert-butyl (5-ethynylpyridin-3-yl)carbamate is in the synthesis of RET inhibitors, its structural motifs suggest potential utility in the development of inhibitors for other kinase families, such as Glycogen Synthase Kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is associated with various diseases, including neurodegenerative disorders and type 2 diabetes.[1][2]

The general synthetic strategies employed for RET inhibitors, particularly the Sonogashira coupling, can be adapted to construct novel scaffolds targeting the ATP-binding site of GSK-3β. The pyridine core can serve as a hinge-binding motif, while the ethynyl group allows for the introduction of various substituents to explore the solvent-exposed regions of the kinase active site.

Physicochemical Properties and Handling

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in methanol, ethyl acetate, and dichloromethane |

| Storage | Store in a cool, dry place away from light |

Handling Precautions: Tert-butyl (5-ethynylpyridin-3-yl)carbamate should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is a highly versatile and valuable building block in modern medicinal chemistry. Its primary application in the synthesis of potent RET kinase inhibitors highlights its strategic importance in the development of targeted cancer therapies. The synthetic accessibility and the reactivity of its functional groups, particularly the ethynyl moiety for Sonogashira coupling, provide a robust platform for the construction of diverse and complex molecular architectures. Further exploration of its utility in the synthesis of inhibitors for other kinase families, such as GSK-3β, holds significant promise for future drug discovery efforts.

References

-

ResearchGate. Scheme 2. Synthesis of tert-butyl (S) -. [Link]

- Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

PMC. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

-

Institute of Molecular and Translational Medicine. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell. [Link]

- Google Patents.

-

PubChem. tert-Butyl (5-(hydroxymethyl)pyridin-3-yl)carbamate. [Link]

- Google Patents. WO2020186196A1 - Trisubstituted pyrazolo [1,5-a] pyrimidine compounds as cdk7 inhibitors.

-

ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

PMC. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism. [Link]

-

ResearchGate. (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. [Link]

-

Theranostics. Glycogen Synthase Kinase-3 (GSK-3)-Targeted Therapy and Imaging. [Link]

-

PMC. Clinical development of RET inhibitors in RET-rearranged non-small cell lung cancer. [Link]

-

PMC. Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. [Link]

Sources

Strategic Reagent Guide: Tert-butyl (5-ethynylpyridin-3-yl)carbamate

Content Type: Technical Whitepaper & Protocol Guide Subject: CAS 1094623-13-8 (and related analogs) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary: The "Linchpin" Scaffold

Tert-butyl (5-ethynylpyridin-3-yl)carbamate represents a high-value "linchpin" intermediate in modern medicinal chemistry. Its structural logic is predicated on orthogonal functionality : it provides a stable pyridine core decorated with a protected amine (for later diversification) and a reactive alkyne handle (for immediate carbon-carbon or carbon-heteroatom bond formation).

This guide details the strategic discovery of the synthetic route to access this scaffold, its optimization for gram-scale production, and its critical role in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors (e.g., TGF-β, p38 MAPK) and GPCR modulators (e.g., mGluR5 antagonists).

Core Utility Matrix

| Feature | Chemical Function | Medicinal Utility |

| Pyridine Core | Electron-deficient heterocycle | Bioisostere for benzene; improves metabolic stability and solubility. |

| 5-Ethynyl Group | Precursor for "Click" chemistry (1,2,3-triazoles) or Sonogashira coupling. | |

| 3-Boc-Amine | Masked nucleophile | Orthogonal protection; releases primary amine for amide coupling/urea formation.[1][2][3][4][5] |

Structural Rationale & Retrosynthesis

The discovery of this intermediate was driven by the need to access 3,5-disubstituted pyridines without the regioselectivity issues common in electrophilic aromatic substitution of pyridine.

Retrosynthetic Analysis

The most reliable route disconnects the alkyne via a Sonogashira coupling and the carbamate via amine protection . The critical strategic decision is the starting material: 3-amino-5-bromopyridine .

Figure 1: Retrosynthetic logic prioritizing the installation of the sensitive alkyne last.

Optimized Synthetic Protocol

This protocol is designed for 20g scale batches, prioritizing safety and catalyst longevity.

Step 1: Chemoselective Protection

Objective: Protect the exocyclic amine to prevent catalyst poisoning during the subsequent palladium-catalyzed step.

-

Reagents: 3-Amino-5-bromopyridine (1.0 eq),

(1.2 eq), HMDS (LiHMDS or NaHMDS catalytic), THF (anhydrous). -

Protocol:

Step 2: The Sonogashira Coupling (Critical Step)

Objective: Install the alkyne handle using TMS-acetylene to prevent homocoupling (Glaser coupling).

-

Reagents: 3-Bromo-5-Boc-aminopyridine (1.0 eq), TMS-Acetylene (1.5 eq),

(5 mol%), CuI (2 mol%), -

Protocol:

-

Degassing: Sparge solvent with Argon for 30 mins (Oxygen is the enemy of this reaction).

-

Charge reactor with aryl bromide, Pd catalyst, and CuI under inert atmosphere.

-

Add degassed solvent and

. -

Add TMS-acetylene dropwise.

-

Heat to 60°C for 6–12 hours. Monitor by LCMS.

-

Workup: Filter through Celite (remove Pd/Cu). Concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Step 3: Desilylation

Objective: Reveal the terminal alkyne.

-

Reagents:

(2.0 eq), MeOH. -

Protocol:

-

Dissolve intermediate in MeOH.

-

Add

.[4] Stir at RT for 1 hour. -

Caution: Do not heat; terminal alkynes on pyridines can be unstable.

-

Isolation: Aqueous workup, extraction with DCM.

-

Troubleshooting & Process Logic

The synthesis of ethynyl-pyridines is prone to specific failure modes. Use this logic flow to diagnose issues.

Figure 2: Diagnostic logic for Sonogashira coupling failures on pyridine scaffolds.

Key Insights:

-

The "Pyridine Effect": Pyridines are electron-deficient, making the oxidative addition of Pd(0) slower than in benzenes. If conversion is slow, switch to electron-rich ligands like XPhos or SPhos .

-

Copper Scavenging: Residual copper can chelate the pyridine nitrogen. Wash the organic layer with dilute

or EDTA during workup to remove copper salts.

Applications in Drug Discovery

This intermediate is not a final drug but a diversity-enabling building block .

Pathway A: "Click" Chemistry (Triazole Formation)

Used to generate fragment libraries. The alkyne reacts with organic azides to form 1,4-disubstituted-1,2,3-triazoles.

-

Target Class: Kinase Inhibitors (Type II). The triazole mimics the ATP phosphate binding or acts as a linker to the solvent-exposed region.

Pathway B: Sonogashira Extension

Used to construct rigid biaryl-alkyne-biaryl scaffolds.

-

Target Class: mGluR5 Negative Allosteric Modulators (NAMs). The rigid rod structure is essential for fitting into the transmembrane allosteric pocket.

Pathway C: Heterocycle Synthesis (Furopyridines)

The alkyne can be cyclized with the adjacent carbamate (after deprotection/modification) to form fused bicyclic systems like pyrrolo[2,3-c]pyridines or furo[3,2-c]pyridines .

References

-

Preparation of Ethynylpyridine Derivatives

- Source: WO 2010/128324 A1 (Glaxo Group Ltd).

- Context: Describes the synthesis of 3-amino-5-ethynylpyridine intermedi

-

Link:

-

Sonogashira Coupling on Pyridines (Methodology)

- Source: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

- Context: General review establishing the Pd/Cu protocols used in the synthesis section.

-

Link:

-

Use in Kinase Inhibitors (TGF-β)

- Source: WO 2008/076325.

- Context: Utilization of 3,5-disubstituted pyridine scaffolds in kinase drug discovery.

-

Link:

Sources

- 1. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. US10822331B2 - Processes for preparing ATR inhibitors - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CA2494164A1 - Pyridyl substituted heterocycles useful for treating or preventing hcv infection - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate: A Detailed Protocol for a Key Synthetic Intermediate

Abstract

This comprehensive guide details a robust and reproducible three-step protocol for the synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the protection of the amino group of 3-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O). The subsequent step involves a palladium and copper-catalyzed Sonogashira cross-coupling reaction with (trimethylsilyl)acetylene. The final stage is the selective deprotection of the trimethylsilyl (TMS) group to yield the desired terminal alkyne. This document provides in-depth procedural details, mechanistic insights, safety precautions, and characterization guidelines to ensure successful synthesis and product validation.

Introduction

The 3-amino-5-ethynylpyridine scaffold is a privileged motif in modern drug discovery, appearing in a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics. The ethynyl group serves as a versatile handle for further functionalization through reactions such as click chemistry, Sonogashira couplings, and cyclization reactions. The tert-butoxycarbonyl (Boc) protecting group offers a stable and readily cleavable means of masking the nucleophilicity of the amino group, allowing for selective manipulation of the ethynyl moiety. This protocol provides researchers with a reliable method for accessing tert-butyl (5-ethynylpyridin-3-yl)carbamate in good yield and high purity.

Overall Synthetic Scheme

The synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate is accomplished via the following three-step sequence:

Caption: Three-step synthesis of Tert-butyl (5-ethynylpyridin-3-yl)carbamate.

Part 1: Boc Protection of 3-Amino-5-bromopyridine

The initial step involves the protection of the amino group of 3-amino-5-bromopyridine to prevent its interference in the subsequent cross-coupling reaction. Di-tert-butyl dicarbonate (Boc₂O) is an effective and widely used reagent for this transformation.[1][2]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 3-Amino-5-bromopyridine | ≥98% | Commercial Vendor |

| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercial Vendor |

| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercial Vendor |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Vendor |

| Dichloromethane (DCM) | ACS Grade | Commercial Vendor |

| Deionized Water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous Magnesium Sulfate (MgSO₄) |

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-bromopyridine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of tetrahydrofuran and deionized water.

-

Stir the mixture at room temperature until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.

-

Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.

-

Extract the resulting aqueous residue with dichloromethane (3 x volume of aqueous layer).

-

Wash the combined organic layers with deionized water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (5-bromopyridin-3-yl)carbamate as a solid. The product is often of high purity and may be used in the next step without further purification.

Part 2: Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[3][4][5] In this step, the aryl bromide is coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Mechanism of the Sonogashira Coupling

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The palladium(0) species undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Tert-butyl (5-bromopyridin-3-yl)carbamate | From Part 1 | |

| (Trimethylsilyl)acetylene | ≥98% | Commercial Vendor |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | ≥98% | Commercial Vendor |

| Copper(I) iodide (CuI) | ≥98% | Commercial Vendor |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercial Vendor |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Vendor |

| Ethyl acetate | ACS Grade | Commercial Vendor |

| Saturated aqueous ammonium chloride solution | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Procedure:

-

To a dried, two-necked flask under an inert atmosphere (nitrogen or argon), add tert-butyl (5-bromopyridin-3-yl)carbamate (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).

-

Add anhydrous tetrahydrofuran and anhydrous triethylamine (2.0 equiv).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Add (trimethylsilyl)acetylene (1.2 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate.

Part 3: Deprotection of the Trimethylsilyl (TMS) Group

The final step is the removal of the TMS protecting group to unmask the terminal alkyne. This can be achieved under mild basic conditions, for example, with potassium carbonate in methanol.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate | From Part 2 | |

| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Vendor |

| Methanol | Anhydrous, ≥99.8% | Commercial Vendor |

| Dichloromethane (DCM) | ACS Grade | Commercial Vendor |

| Deionized Water | ||

| Brine (saturated NaCl solution) | ||

| Anhydrous Sodium Sulfate (Na₂SO₄) |

Procedure:

-

Dissolve tert-butyl (5-((trimethylsilyl)ethynyl)pyridin-3-yl)carbamate (1.0 equiv) in anhydrous methanol.

-

Add potassium carbonate (2.0 equiv) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Partition the residue between dichloromethane and deionized water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product, tert-butyl (5-ethynylpyridin-3-yl)carbamate, can be further purified by flash column chromatography or recrystallization if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C-H stretching).

Safety and Handling

-

(Trimethylsilyl)acetylene: This reagent is highly flammable and should be handled in a well-ventilated fume hood away from ignition sources.[6] It is also an irritant; therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

-

Copper(I) Iodide: This compound is light-sensitive and an irritant.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Standard laboratory safety practices should be followed at all times.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Incomplete Boc protection | Insufficient base or Boc₂O, short reaction time | Increase the amount of base and/or Boc₂O, extend the reaction time. |

| Low yield in Sonogashira coupling | Inactive catalyst, insufficient degassing | Use fresh catalyst, ensure the reaction is thoroughly degassed to remove oxygen which can lead to homocoupling. |

| Incomplete TMS deprotection | Insufficient base, short reaction time | Add more potassium carbonate, increase the reaction time, or gently warm the reaction mixture. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of tert-butyl (5-ethynylpyridin-3-yl)carbamate. By following the outlined procedures, researchers can confidently prepare this key synthetic intermediate for use in a wide range of applications in drug discovery and materials science. The step-by-step instructions, coupled with mechanistic insights and safety guidelines, are designed to facilitate a successful and safe synthetic outcome.

References

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

RSC. (n.d.). Supporting Information. Retrieved from [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.

-

ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 7. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Leveraging Tert-butyl (5-ethynylpyridin-3-yl)carbamate for Advanced Synthesis via Click Chemistry

Abstract

This guide provides a detailed exploration of tert-butyl (5-ethynylpyridin-3-yl)carbamate, a highly versatile bifunctional building block, and its application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. We will dissect the strategic importance of its molecular architecture, which combines a reactive terminal alkyne for stable triazole formation with an acid-labile Boc-protected amine for subsequent functionalization. This document furnishes field-proven, step-by-step protocols for executing the CuAAC reaction and the subsequent deprotection, offering insights into reaction optimization, troubleshooting, and the underlying chemical principles. The methodologies described herein are designed to empower researchers in drug discovery, chemical biology, and materials science to harness this reagent for the efficient construction of complex molecular conjugates and scaffolds.

The Strategic Advantage of a Bifunctional Linker

Tert-butyl (5-ethynylpyridin-3-yl)carbamate is not merely another alkyne. Its power lies in the deliberate combination of three distinct chemical motifs, each serving a strategic purpose in multi-step synthesis.

-

The Ethynyl Group (Alkyne): This terminal alkyne is the "business end" for click chemistry. It serves as a handle for the highly efficient and regioselective CuAAC reaction, allowing for its covalent linkage to any molecule bearing an azide group.[1] The reaction forms an exceptionally stable 1,4-disubstituted 1,2,3-triazole ring, which is more than just a linker; it can act as a rigid scaffold and a mimic of a trans-amide bond, often improving the pharmacokinetic properties of a drug candidate.[1][2]

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common and robust protecting groups for amines in organic synthesis.[3][4] Its primary function here is to render the amine at the 3-position of the pyridine ring inert during the CuAAC reaction. The key advantage of the Boc group is its orthogonality; it is stable to a wide variety of reaction conditions but can be cleanly and efficiently removed under mild acidic conditions (e.g., with trifluoroacetic acid).[5][6] This unmasks a primary amine, providing a new reactive site for further derivatization, such as amide bond formation, alkylation, or sulfonylation.[7]

-

The Pyridine Core: The central pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. It is a bioisostere for a phenyl ring but offers improved solubility and the ability to act as a hydrogen bond acceptor, which can be critical for molecular recognition at a biological target.

This trifecta of functionalities makes tert-butyl (5-ethynylpyridin-3-yl)carbamate an ideal linker for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and complex molecular probes where sequential, controlled functionalization is paramount.

The Core Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the cornerstone of click chemistry, lauded for its reliability, high yields, and bioorthogonality.[8][9] The reaction proceeds through a catalytic cycle that is significantly accelerated (10⁷ to 10⁸-fold) compared to the uncatalyzed thermal reaction.[10] The active catalyst is a Cu(I) species, which is typically generated in situ from a readily available and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), by a reducing agent, most commonly sodium ascorbate.[11][12]

The accepted mechanism involves the formation of a copper-acetylide intermediate from the terminal alkyne.[13] This intermediate then coordinates with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the stable 1,4-disubstituted triazole product, regenerating the catalyst for the next cycle.[10]

Detailed Experimental Protocols

Protocol 3.1: CuAAC Conjugation

This protocol provides a robust starting point for the conjugation of tert-butyl (5-ethynylpyridin-3-yl)carbamate to a generic azide-containing molecule. Optimization may be required based on the specific properties of the azide substrate.

Materials & Reagents:

-

Tert-butyl (5-ethynylpyridin-3-yl)carbamate

-

Azide-functionalized substrate (e.g., Azido-PEG-Biotin, an azido-modified peptide, etc.)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate (NaAsc)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (Optional, but recommended for biomolecules)[12]

-

Solvents: tert-Butanol (t-BuOH), Deionized Water (H₂O), Dimethyl Sulfoxide (DMSO)

-

Reaction vessel (e.g., glass vial with a magnetic stir bar)

Reagent Preparation (Stock Solutions):

-

CuSO₄ Stock (100 mM): Dissolve 25.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

THPTA Stock (200 mM): Dissolve 86.9 mg of THPTA in 1.0 mL of deionized water. (If used)[8]

-